Expanded Lipophilicity Drives Differential Purification & Solubility Profiles vs. Unsubstituted 5-Nitroindole
The introduction of the N1-benzyl and C4-acetonitrile substituents dramatically increases the predicted octanol-water partition coefficient (LogP) from 2.53–2.60 for the parent 5-nitroindole to 3.1 for the target compound, altering chromatographic retention and solubility behavior critical for purification method development [1][2]. This 0.5–0.6 LogP unit increase translates to an approximately 3–4 fold higher octanol partitioning at equilibrium, directly impacting reversed-phase HPLC method development and solvent selection for downstream reactions.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1 (predicted) |
| Comparator Or Baseline | 5-Nitroindole (CAS 6146-52-7): LogP = 2.53–2.60 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 units (~3–4× greater octanol partitioning) |
| Conditions | In silico prediction (fragment-based / atom-based calculation); no experimental LogP available for either compound |
Why This Matters
This quantifiable lipophilicity shift informs solvent selection for extraction, chromatographic mobile phase optimization, and may serve as a proxy for membrane permeability ranking in cell-based screening cascades.
- [1] Molaid. (1-Benzyl-5-nitro-1H-indol-4-yl)-acetonitrile (CAS 120627-50-1): Computed properties. LogP = 3.1. View Source
- [2] SIELC Technologies. 5-Nitroindole (CAS 6146-52-7): LogP = 2.53. Buildingblock.bocsci.com: LogP = 2.60. Alfa Chemical: LogP = 2.60. View Source
